molecular formula C16H20N6OS B11136857 1'-ethyl-3',5'-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide

1'-ethyl-3',5'-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B11136857
M. Wt: 344.4 g/mol
InChI Key: BFUXQBVSAORICX-UHFFFAOYSA-N
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Description

1’-ethyl-3’,5’-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bipyrazole core, an ethyl group, and a thiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-ethyl-3’,5’-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Ethyl and Methyl Groups: Alkylation reactions using ethyl and methyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide can introduce the ethyl and methyl groups.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the bipyrazole core using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems.

Chemical Reactions Analysis

Types of Reactions

1’-ethyl-3’,5’-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium tert-butoxide.

    Coupling Reagents: EDCI, HOBt.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and bipyrazole moieties can play crucial roles in these interactions, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1’-ethyl-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide: Lacks the thiazole ring, making it less versatile in biological applications.

    N-[2-(1,3-thiazol-2-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide: Lacks the ethyl and methyl groups, which may affect its chemical reactivity and biological activity.

Uniqueness

1’-ethyl-3’,5’-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide is unique due to its combination of a bipyrazole core, ethyl and methyl groups, and a thiazole ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C16H20N6OS

Molecular Weight

344.4 g/mol

IUPAC Name

3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H20N6OS/c1-4-22-11(3)15(10(2)21-22)12-9-13(20-19-12)16(23)18-6-5-14-17-7-8-24-14/h7-9H,4-6H2,1-3H3,(H,18,23)(H,19,20)

InChI Key

BFUXQBVSAORICX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)NCCC3=NC=CS3)C

Origin of Product

United States

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